2-Aminopropanethioamide hydrochloride

Description

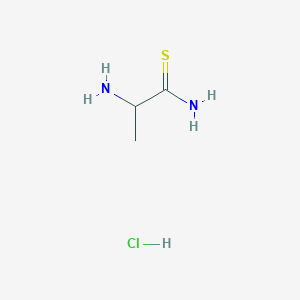

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminopropanethioamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQAOLNEINBLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=S)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111013-72-0 | |

| Record name | 2-aminopropanethioamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Aminopropanethioamide Hydrochloride

Strategic Approaches to Alpha-Aminothioamide Synthesis

The construction of the α-aminothioamide moiety is the cornerstone of synthesizing 2-aminopropanethioamide (B13167029) hydrochloride. The most direct and common approach involves the thionation of the corresponding amide, 2-aminopropanamide (B1330713) hydrochloride (alaninamide hydrochloride).

Classical and Contemporary Thionation Reagents in Amide-to-Thioamide Conversion

The conversion of an amide to a thioamide is a classic transformation in organic synthesis, traditionally accomplished using phosphorus pentasulfide (P₄S₁₀). However, the harsh reaction conditions often required for P₄S₁₀ have led to the development of milder and more selective thionating agents.

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) has emerged as a superior alternative for this transformation. researchgate.net Its solubility in common organic solvents and milder reaction conditions make it particularly suitable for substrates with sensitive functional groups. The thionation of an amino amide like alaninamide would involve reacting it with Lawesson's reagent in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF), typically at elevated temperatures.

Other contemporary thionation reagents include Belleau's reagent and various other phosphorus-sulfur compounds. The choice of reagent can significantly impact the reaction's efficiency, yield, and compatibility with other functional groups. For the synthesis of 2-aminopropanethioamide hydrochloride, the starting material, L-alaninamide hydrochloride, can be synthesized from L-alanine through esterification followed by ammonolysis. google.com

Table 1: Comparison of Common Thionation Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosphorus Pentasulfide (P₄S₁₀) | High temperature, often in pyridine (B92270) or toluene | Low cost | Harsh conditions, low functional group tolerance, formation of byproducts |

| Lawesson's Reagent | Moderate temperature, in THF or toluene | Milder conditions, higher yields, cleaner reactions | Higher cost, stoichiometric byproduct |

| Belleau's Reagent | Similar to Lawesson's Reagent | High reactivity | Can be too reactive for some substrates |

Convergent and Divergent Synthetic Routes to the 2-Aminopropanethioamide Framework

While the direct thionation of alaninamide represents a linear approach, convergent and divergent strategies can also be envisioned for the synthesis of 2-aminopropanethioamide and its derivatives.

A convergent synthesis could involve the preparation of a protected α-aminothioacetic acid equivalent, which is then coupled with a methylating agent. However, this approach is less common due to the instability of many thio-amino acid synthons.

A divergent approach would start from a common intermediate to generate a library of related compounds. For instance, a protected 2-aminopropanenitrile (B1206528) could be a versatile precursor. Reaction with hydrogen sulfide (B99878) or a synthetic equivalent could yield the primary thioamide. Subsequent modifications of the protecting groups or the thioamide moiety could then lead to a variety of derivatives.

Stereoselective Synthesis of Enantiopure this compound

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount when synthesizing enantiopure this compound from a chiral precursor like L-alanine.

Asymmetric Synthetic Approaches

The most straightforward asymmetric approach is to start with an enantiomerically pure precursor, such as L-alaninamide or D-alaninamide. The thionation reaction, if carried out under appropriate conditions, generally proceeds with retention of configuration at the α-carbon. However, the potential for racemization, especially under harsh conditions or with certain reagents, must be carefully monitored. One-pot syntheses of thioamide peptides from chiral amino acids have been developed that aim to minimize racemization. nih.govresearchgate.net

Chiral Auxiliary and Organocatalytic Strategies

When starting from a racemic or achiral precursor, the use of chiral auxiliaries or organocatalysts can induce stereoselectivity.

Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For the synthesis of a chiral α-aminothioamide, a chiral auxiliary could be attached to the nitrogen atom of a glycine-derived substrate. Subsequent alkylation to introduce the methyl group would proceed diastereoselectively. The final step would be the removal of the chiral auxiliary to yield the enantiopure product. Sulfur-based chiral auxiliaries have shown particular promise in asymmetric synthesis. scielo.org.mx

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Chiral primary α-amino amides have been shown to be effective organocatalysts in a variety of asymmetric reactions. researchgate.netmdpi.com An organocatalytic approach to 2-aminopropanethioamide could involve the asymmetric Strecker reaction to form an α-aminonitrile, which is then converted to the thioamide.

Table 2: Stereoselective Synthesis Strategies

| Strategy | Description | Key Considerations |

|---|---|---|

| Chiral Pool Synthesis | Starting from enantiopure L- or D-alaninamide. | Minimizing racemization during thionation. |

| Chiral Auxiliary | Temporary attachment of a chiral group to guide stereoselective alkylation. | Efficiency of auxiliary attachment and removal; diastereoselectivity of the key step. |

| Organocatalysis | Use of a chiral organic molecule to catalyze an asymmetric transformation. | Catalyst loading, enantiomeric excess (ee) achieved, substrate scope. |

Optimization of Reaction Conditions and Process Scale-Up for Research Applications

Transitioning a synthetic route from a small-scale laboratory procedure to a larger scale for research applications requires careful optimization of reaction conditions.

For the thionation of alaninamide, key parameters to optimize include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the thionating agent. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal endpoint and minimize byproduct formation.

Upon scaling up, factors such as heat transfer, mixing, and the safe handling of reagents and byproducts become critical. For exothermic reactions, controlled addition of reagents and efficient cooling are necessary to maintain a safe and consistent reaction profile. The work-up and purification procedures also need to be adapted for larger quantities. Crystallization is often a preferred method for purification on a larger scale as it can be more efficient than chromatography. Continuous flow processes can also be considered for scale-up as they offer better control over reaction parameters and can improve safety and efficiency. nih.gov

Table 3: Parameters for Optimization and Scale-Up

| Parameter | Laboratory Scale Consideration | Scale-Up Consideration |

|---|---|---|

| Solvent | Solubility of reactants and reagents. | Cost, safety (flammability, toxicity), environmental impact, ease of removal. |

| Temperature | Optimization for reaction rate and selectivity. | Efficient heat transfer, management of exotherms, potential for local hot spots. |

| Reagent Stoichiometry | Often used in excess to drive reaction to completion. | Cost-effectiveness, minimizing waste, impact on purification. |

| Purification | Chromatography is common. | Crystallization, extraction, distillation are preferred for efficiency and scalability. |

Detailed Structural Investigations and Conformational Analysis of 2 Aminopropanethioamide Hydrochloride

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation in Research

Spectroscopic methods are fundamental to understanding the structure of a molecule. By probing the interactions of the molecule with electromagnetic radiation, scientists can deduce information about its connectivity, functional groups, and the electronic environment of its atoms.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2-Aminopropanethioamide (B13167029) hydrochloride, ¹H and ¹³C NMR would be the primary techniques.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the methine proton at the chiral center, and the protons of the amino and thioamide groups. The chemical shifts and coupling constants of these signals would provide information about the connectivity and the dihedral angles between adjacent protons, offering insights into the molecule's preferred conformation in solution.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl-like carbon of the thioamide, the chiral carbon, and the methyl carbon would be indicative of their electronic surroundings.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the molecular structure.

Hypothetical ¹H NMR Data for 2-Aminopropanethioamide Hydrochloride

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH₃ | 1.2 - 1.5 | Doublet | ~7 |

| CH | 3.5 - 4.0 | Quartet | ~7 |

| NH₂ | 7.0 - 8.0 | Broad Singlet | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| CH₃ | 15 - 25 |

| CH | 45 - 55 |

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the alkyl groups, and the C=S stretching of the thioamide group. The positions of these bands can be influenced by hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the C-S and S-H bonds if any tautomeric forms exist.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, would provide information about the electronic transitions within the molecule, particularly those involving the thioamide chromophore.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Stretching | 3200 - 3400 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=S (Thioamide) | Stretching | 1000 - 1250 |

Crystallographic Studies for Solid-State Structure Determination and Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This information would reveal the molecule's conformation in the crystal lattice and how the molecules pack together. The presence of the hydrochloride salt would likely lead to the formation of specific hydrogen bonding patterns involving the chloride ion.

Intramolecular Interactions and Hydrogen Bonding Network Analysis

The structural data from crystallography would be crucial for analyzing the intramolecular and intermolecular interactions. Intramolecular hydrogen bonds, if present, could influence the molecule's conformation. The intermolecular hydrogen bonding network, involving the amino group, the thioamide group, and the chloride ion, would be a key feature of the crystal packing. This network plays a significant role in the physical properties of the solid, such as its melting point and solubility.

Conformational Preferences and Dynamics in Various Solvation Environments

The conformation of this compound is likely to be influenced by its environment. In different solvents, the extent of hydrogen bonding and other solvent-solute interactions would change, potentially leading to different preferred conformations. Computational modeling, in conjunction with experimental techniques like NMR in various deuterated solvents, could be used to explore the conformational landscape of the molecule and the energetic barriers between different conformers.

Stereochemical Properties and Enantiomeric Purity Assessment in Research Materials

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two enantiomers (R and S forms). The stereochemical properties are critical as different enantiomers can have different biological activities. The absolute configuration of a single enantiomer could be determined by X-ray crystallography of a crystal grown from that enantiomer. The enantiomeric purity of a research sample would typically be assessed using chiral chromatography (e.g., chiral HPLC or GC) or by using chiral shift reagents in NMR spectroscopy.

Reactivity Profiles and Derivatization Strategies for 2 Aminopropanethioamide Hydrochloride

Chemical Reactivity of the Thioamide Functional Group

The thioamide group is a sulfur analog of the amide group and exhibits distinct reactivity patterns. The presence of the larger, more polarizable sulfur atom makes the thiocarbonyl group more reactive than its oxygen counterpart towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Reactions at the Thiocarbonyl Center

The thiocarbonyl group of 2-aminopropanethioamide (B13167029) is ambident in nature, with the sulfur atom being the soft nucleophilic center and the carbon atom being the electrophilic center.

Electrophilic Attack at Sulfur: The lone pairs on the sulfur atom make it a prime target for electrophiles. Alkylation, for instance, readily occurs at the sulfur atom to form thioimidate salts. These intermediates are valuable for further synthetic transformations.

Table 1: Representative Electrophilic Reactions at the Thiocarbonyl Sulfur

| Electrophile | Reagent Example | Product Type |

| Alkyl Halides | Methyl Iodide (CH₃I) | S-Alkyl Thioimidate Salt |

| Acyl Halides | Acetyl Chloride (CH₃COCl) | S-Acyl Thioimidate Salt |

| Oxidizing Agents | Hydrogen Peroxide (H₂O₂) | Sulfine/Sulfene |

Nucleophilic Attack at Carbon: The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many transformations of thioamides. For instance, hydrolysis of thioamides to their corresponding amides can be achieved, often under milder conditions than for amides. Aminolysis, the reaction with amines, can lead to the formation of amidines.

Table 2: Representative Nucleophilic Reactions at the Thiocarbonyl Carbon

| Nucleophile | Reagent Example | Product Type |

| Water (Hydrolysis) | H₂O / Acid or Base | Amide |

| Amines (Aminolysis) | Ammonia (NH₃) | Amidine |

| Organometallic Reagents | Grignard Reagents (RMgX) | Secondary Amine (after reduction) |

Cycloaddition and Condensation Reactions Involving the Thioamide Moiety

The thioamide functional group can participate in various cycloaddition and condensation reactions, leading to the formation of heterocyclic compounds. These reactions often leverage the reactivity of both the sulfur and nitrogen atoms of the thioamide.

Cycloaddition Reactions: Thioamides can act as dipolarophiles or participate in [3+2] cycloaddition reactions, for example, with azides or nitrile oxides, to yield five-membered heterocycles like thiadiazoles.

Condensation Reactions: Condensation of 2-aminopropanethioamide with α-haloketones or similar bifunctional electrophiles can lead to the formation of thiazole (B1198619) derivatives. These reactions are foundational in heterocyclic synthesis.

Functionalization and Derivatization of the Primary Amino Group

The primary amino group in 2-aminopropanethioamide hydrochloride is a versatile handle for a wide array of chemical modifications. As the compound is a hydrochloride salt, the amine is likely protonated. For it to act as a nucleophile, the addition of a base is generally required to liberate the free amine.

Acylation, Alkylation, and Arylation Strategies

Acylation: The primary amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. This is a robust and high-yielding reaction. uni-saarland.deorganic-chemistry.orgmasterorganicchemistry.com

Table 3: Acylation of the Primary Amino Group

| Acylating Agent | Reagent Example | Base | Product |

| Acid Chloride | Acetyl Chloride | Triethylamine | N-Acetyl-2-aminopropanethioamide |

| Acid Anhydride | Acetic Anhydride | Pyridine (B92270) | N-Acetyl-2-aminopropanethioamide |

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation. youtube.comresearchgate.netnih.gov

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org

Amidation and Peptide Coupling Reactions

The primary amino group of this compound can serve as the nucleophilic component in amide bond formation, including peptide synthesis.

Amidation: Reaction with a carboxylic acid, typically activated with a coupling reagent, will yield an amide. Common coupling reagents include carbodiimides (like DCC or EDC) and phosphonium (B103445) or uronium salts (like HBTU or HATU). wou.edulibretexts.org182.160.97

Table 4: Amidation and Peptide Coupling Reactions

| Coupling Partner | Coupling Reagent | Product Type |

| Carboxylic Acid | DCC, EDC | N-Acyl Derivative |

| N-Protected Amino Acid | HBTU, HATU | Dipeptide Analog |

Peptide Coupling: In the context of peptide chemistry, the amino group of 2-aminopropanethioamide can be coupled to the C-terminus of a peptide or an N-protected amino acid. This allows for the incorporation of the thioamide-containing moiety into a peptide chain, which can be of interest for creating peptide mimetics with altered properties.

Modifications and Elongations of the Propane (B168953) Carbon Backbone

The propane backbone of 2-aminopropanethioamide offers sites for further functionalization, particularly at the α-carbon (the carbon bearing both the amino and thioamide groups).

α-Carbon Functionalization: The α-proton is acidic and can be removed by a strong base to form an enolate or an analogous nucleophilic species. This nucleophile can then react with various electrophiles.

Alkylation: Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide can introduce an alkyl group at the α-position.

Aldol-type Reactions: The enolate can also react with aldehydes or ketones in an aldol-type addition to form β-hydroxy thioamide derivatives.

Chain Elongation: Strategies for elongating the carbon backbone could involve the initial functionalization of the α-carbon, followed by further synthetic manipulations. For instance, the introduction of a functionalized alkyl group at the α-position can serve as a handle for subsequent chain extension reactions. Furthermore, C-H activation methodologies, though challenging on simple alkanes, could potentially be directed by the existing functional groups to selectively introduce new functionalities on the propane backbone.

Table 5: Potential Modifications of the Propane Backbone

| Reaction Type | Reagents | Modification |

| α-Alkylation | 1. LDA; 2. R-X | Introduction of an alkyl group at the α-carbon |

| α-Aldol Addition | 1. LDA; 2. RCHO | Formation of a β-hydroxy derivative |

Synthesis of Complex Derivatives and Analogs for Structure-Activity Relationship (SAR) Exploration in Chemical Biology

The primary amine and the thioamide moieties of this compound are the principal sites for chemical modification. Derivatization at these positions allows for the systematic alteration of the molecule's physicochemical properties, such as size, shape, lipophilicity, and hydrogen bonding capacity, which are critical determinants of biological activity. pharmacologymentor.com

Derivatization of the Primary Amine Group:

The primary amine is a nucleophilic center that can readily undergo a variety of chemical transformations. numberanalytics.comnumberanalytics.com These reactions can introduce a wide array of substituents, enabling a thorough investigation of the SAR.

Acylation: Reaction with acid chlorides or anhydrides introduces an amide linkage. This modification can be used to explore the effects of different acyl groups, from simple alkyl chains to complex aromatic and heterocyclic systems, on the molecule's activity. britannica.comresearchgate.net

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. This allows for the introduction of various aryl and alkylsulfonyl groups, which can significantly alter the electronic and steric properties of the parent molecule.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent results in the formation of secondary or tertiary amines. This strategy is highly effective for introducing a wide range of alkyl and aryl substituents. researchgate.net

Alkylation: Direct reaction with alkyl halides can lead to the formation of secondary and tertiary amines, though this method can sometimes be less selective than reductive amination.

An illustrative set of potential derivatives synthesized from the primary amine of 2-aminopropanethioamide and the rationale for their inclusion in an SAR study are presented in Table 1.

Table 1: Potential Amine Derivatives of 2-Aminopropanethioamide for SAR Studies This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.

| Derivative Class | R-Group Example | Rationale for SAR Exploration |

|---|---|---|

| N-Acyl | Acetyl, Benzoyl | Probes the effect of steric bulk and electronic properties near the amine. |

| N-Sulfonyl | Tosyl, Mesyl | Introduces strong electron-withdrawing groups and alters H-bonding capacity. |

| N-Alkyl | Benzyl, Isopropyl | Investigates the impact of lipophilicity and steric hindrance. |

Derivatization of the Thioamide Group:

The thioamide group is a unique functional moiety with distinct reactivity compared to its amide counterpart. nih.gov Both the sulfur and carbon atoms are susceptible to chemical modification.

S-Alkylation: The sulfur atom of the thioamide is nucleophilic and can be alkylated with electrophiles like alkyl halides. This modification converts the thioamide into a thioimidate, altering its electronic properties and hydrogen bonding capabilities. wikipedia.org

Desulfurization/Hydrolysis: The thioamide can be converted to an amide through treatment with various reagents, including mercury salts. wikipedia.org This allows for a direct comparison between the thioamide and its corresponding amide analog in biological assays, highlighting the role of the sulfur atom in the molecule's activity.

Table 2 outlines potential derivatives arising from modifications of the thioamide group and their relevance to SAR exploration.

Table 2: Potential Thioamide Derivatives of 2-Aminopropanethioamide for SAR Studies This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.

| Derivative Class | Modification | Rationale for SAR Exploration |

|---|---|---|

| Thioimidate | S-Methylation | Alters the electronic nature and hydrogen bonding pattern of the thioamide. |

| Thiazole | Formation via Hantzsch synthesis | Introduces a rigid, aromatic heterocyclic system for scaffold hopping. |

Mechanistic Studies of Key Derivatization Reactions and Reaction Pathway Elucidation

Understanding the mechanisms of these derivatization reactions is fundamental for optimizing reaction conditions and predicting potential side products.

Mechanism of Amine Acylation:

The acylation of the primary amine of 2-aminopropanethioamide with an acid chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and a proton (typically removed by a base) to yield the corresponding N-acyl derivative.

Mechanism of Thioamide S-Alkylation:

The S-alkylation of the thioamide functional group involves the nucleophilic attack of the sulfur atom on an electrophilic carbon, such as that in an alkyl halide. The reaction proceeds through an SN2-type mechanism, where the sulfur's lone pair displaces the halide leaving group, resulting in the formation of a thioimidate salt.

Mechanism of Hantzsch Thiazole Synthesis:

The Hantzsch thiazole synthesis is a classic condensation reaction. For 2-aminopropanethioamide, the reaction with an α-haloketone would likely initiate with the nucleophilic sulfur of the thioamide attacking the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization, where the amine group attacks the carbon bearing the halogen, leading to the formation of a five-membered ring intermediate. Subsequent dehydration results in the formation of the aromatic thiazole ring. The regiochemistry of the final product can be influenced by the specific reactants and reaction conditions.

The elucidation of these and other reaction pathways for the derivatization of this compound would rely on a combination of experimental techniques, including kinetic studies, isolation and characterization of intermediates, and isotopic labeling studies, complemented by computational modeling to map the reaction energy profiles. acs.org

Exploration of 2 Aminopropanethioamide Hydrochloride in Chemical Biology Research

Role as a Molecular Scaffold for the Development of Chemical Probes and Ligands

There is currently no available scientific literature that describes the use of 2-Aminopropanethioamide (B13167029) hydrochloride as a molecular scaffold for the creation of chemical probes or ligands. The fundamental requirements for a molecular scaffold, such as known reactivity, established synthetic routes for diversification, and a degree of conformational rigidity, have not been documented for this specific compound in the context of probe development. While related thioamide and aminothiol (B82208) structures can be found in various bioactive molecules, the specific utility of 2-Aminopropanethioamide hydrochloride as a foundational structure for building a library of chemical tools remains unexplored.

Utilization in Non-Covalent and Covalent Binding Studies for Biological Target Identification

No published research could be identified that utilizes this compound in either non-covalent or covalent binding studies aimed at identifying biological targets. The process of target identification often relies on the known reactivity or binding properties of a compound. In the case of this compound, its interaction profile with biological macromolecules, including proteins and nucleic acids, has not been characterized. Consequently, there are no reports of its use in techniques such as affinity chromatography, activity-based protein profiling, or other chemical proteomics approaches that are central to the identification and validation of molecular targets.

Application in In Vitro Cellular Models for Mechanistic Biological Inquiry

The application of this compound in in vitro cellular models to investigate molecular pathways or for use in phenotypic screens is not described in the current body of scientific literature.

Investigations into Molecular Pathways and Cellular Processes

A search of scholarly articles and biological databases reveals no instances of this compound being used to probe specific molecular pathways or cellular processes. Mechanistic studies in chemical biology typically involve the use of well-characterized small molecules to perturb and study biological systems. The lack of foundational research on the bioactivity of this compound means that it has not been adopted as a tool for such investigations.

Use in Phenotypic Screens for Novel Biological Insights

Phenotypic screening is a powerful method for discovering new biological functions of small molecules without prior knowledge of their molecular targets. However, there is no evidence to suggest that this compound has been included in screening libraries for phenotypic assays. As such, no novel biological insights derived from the application of this compound have been reported.

Application in In Vivo Animal Models for Elucidating Molecular Mechanisms

Consistent with the lack of in vitro data, there are no published studies detailing the use of this compound in in vivo animal models for the purpose of elucidating molecular mechanisms. The progression of a chemical tool from in vitro to in vivo studies requires a significant body of preliminary data, including evidence of cell permeability, metabolic stability, and a defined biological activity, none of which is currently available for this compound.

Integration into Synthetic Biology and Bioconjugation Chemistries

The fields of synthetic biology and bioconjugation rely on a well-understood and versatile chemical toolbox. There is no indication in the literature that this compound has been integrated into these disciplines. Its potential as a building block in synthetic biological circuits or as a reactive handle for the bioconjugation of macromolecules has not been explored or reported.

Thioamide-Mediated Ligation and Labeling Strategies

A more established application of thioamides in chemical biology is in peptide and protein ligation and labeling. The thioamide group has been shown to be compatible with Native Chemical Ligation (NCL), a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. nih.govresearchgate.net NCL involves the reaction of a C-terminal thioester with an N-terminal cysteine residue, forming a native amide bond at the ligation site. nih.gov Research has demonstrated that a thioamide can be incorporated into either the thioester-containing or the cysteine-containing fragment without impeding the ligation process. researchgate.net

This compatibility allows for the site-specific incorporation of thioamide groups into proteins, which can serve as valuable biophysical probes. nih.gov The altered hydrogen-bonding properties of the thioamide—being a better hydrogen bond donor and a poorer acceptor than an amide—can be used to investigate the role of specific backbone hydrogen bonds in protein folding and stability. nih.govacs.org

Beyond standard NCL, novel ligation strategies are being developed that directly exploit the reactivity of the thioamide group. For example, silver(I)-promoted coupling of thioamides with carboxylic acids has been shown to be an effective method for peptide synthesis. unimelb.edu.au This reaction proceeds through an isoimide (B1223178) intermediate, which can then be rearranged to form a stable amide bond. unimelb.edu.au Such methods expand the possibilities for creating modified peptides and proteins with unique properties.

The following table summarizes the yields of Native Chemical Ligation for different thioamide-containing peptides, demonstrating the feasibility of this strategy.

| Thioester Peptide | N-terminal Cys Peptide | Reductant | Ligation Yield (%) | Time (h) |

| Ac-AKXAG-COSPh | CL'AKWAA | DTT | 86 | 18 |

| Ac-AKXAG-COSPh | CL'AKWAA | TCEP | 77 | 19 |

Data sourced from studies on model peptide ligations.

Exploration in Proteomics and Chemoproteomics for Target Deconvolution

Chemoproteomics aims to understand the interactions of small molecules with proteins on a proteome-wide scale. A key application of chemoproteomics is target deconvolution, the process of identifying the specific protein targets of a bioactive small molecule. This is often achieved using chemical probes, which are modified versions of the small molecule that incorporate a reactive or reporter group to enable the identification of binding partners.

The unique reactivity of the thioamide group in molecules like this compound suggests its potential utility in the design of novel chemoproteomic probes. While the direct use of this compound as a chemoproteomic probe for target deconvolution has not been extensively documented, the principles of probe design could be applied to this and other thioamide-containing compounds.

For instance, a thioamide-containing small molecule could be functionalized with a photoaffinity group and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). Upon binding to its protein target, the photoaffinity group can be activated by UV light to form a covalent bond with the protein. The reporter tag would then allow for the enrichment and subsequent identification of the protein target by mass spectrometry. The thioamide group itself could play a role in the binding affinity and selectivity of the probe for its target protein(s). nih.gov

The development of thioamide-based probes for target deconvolution would be a valuable addition to the chemoproteomics toolbox, potentially enabling the identification of novel drug targets and a better understanding of the mechanisms of action of thioamide-containing therapeutic agents.

The table below outlines a general workflow for a chemoproteomics experiment for target deconvolution, which could be adapted for a thioamide-based probe.

| Step | Description |

| 1. Probe Design and Synthesis | A thioamide-containing molecule is modified with a photoreactive group and a reporter tag. |

| 2. Incubation with Proteome | The probe is incubated with a cell lysate or live cells to allow binding to its protein targets. |

| 3. Covalent Crosslinking | UV irradiation is used to activate the photoreactive group, forming a covalent bond between the probe and its target proteins. |

| 4. Enrichment of Probe-Protein Complexes | The reporter tag is used to affinity purify the probe-protein complexes. |

| 5. Protein Identification | The enriched proteins are identified using mass spectrometry-based proteomics. |

| 6. Target Validation | The identified protein targets are validated using orthogonal methods. |

Computational and Theoretical Investigations of 2 Aminopropanethioamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

For 2-Aminopropanethioamide (B13167029) hydrochloride, the presence of lone pairs on the nitrogen and sulfur atoms would significantly influence the HOMO, making it a potential nucleophile. The thioamide group, with its π-system, would contribute to both the HOMO and LUMO. The protonated amino group would act as an electron-withdrawing group, likely lowering the energy of both the HOMO and LUMO.

A hypothetical HOMO-LUMO analysis for 2-Aminopropanethioamide hydrochloride, calculated using DFT with a B3LYP functional and a 6-311++G(d,p) basis set in an aqueous solvent model, is presented below.

| Parameter | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.54 | Indicates the energy required to remove an electron; suggests moderate electron-donating ability. |

| LUMO Energy | -1.23 | Indicates the energy released when an electron is added; suggests a moderate ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 7.31 | A relatively large gap suggesting good kinetic stability and low intrinsic reactivity. |

| Ionization Potential (I) | 8.54 | Directly related to the HOMO energy. |

| Electron Affinity (A) | 1.23 | Directly related to the LUMO energy. |

| Global Hardness (η) | 3.655 | Calculated as (I-A)/2; a higher value corresponds to greater resistance to changes in electron distribution. |

| Chemical Potential (μ) | -4.885 | Calculated as -(I+A)/2; represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | 3.27 | Calculated as μ²/2η; quantifies the electrophilic character of the molecule. |

These hypothetical results suggest that this compound is a kinetically stable molecule. The distribution of the HOMO would likely be concentrated on the sulfur and nitrogen atoms of the thioamide group, indicating these as the probable sites for electrophilic attack. The LUMO would likely be distributed over the thioamide C=S bond, suggesting this as a potential site for nucleophilic attack.

pKa Prediction and Protonation State Modeling

The protonation state of a molecule is crucial for its biological activity and solubility. Computational methods can predict the pKa values of ionizable groups, providing insights into which forms of the molecule will be present at a given pH. This compound has two main ionizable groups: the primary amino group and the thioamide group, which can be protonated or deprotonated.

Using computational methods like the conductor-like screening model (COSMO) in combination with quantum chemical calculations, it is possible to predict the pKa values. The hydrochloride salt form indicates that the primary amino group is protonated.

Below is a table of hypothetical predicted pKa values for the different ionizable sites of 2-Aminopropanethioamide.

| Ionizable Group | Hypothetical Predicted pKa | Dominant State at pH 7.4 |

|---|---|---|

| Primary Amino Group (-NH₂) | 8.2 | Protonated (-NH₃⁺) |

| Thioamide (N-H proton) | 15.5 | Protonated (-C(=S)NH₂) |

| Thioamide (S-protonation) | -1.5 | Deprotonated (-C(=S)NH₂) |

Based on these hypothetical pKa values, at a physiological pH of 7.4, the primary amino group would exist predominantly in its protonated, cationic form (-NH₃⁺). The thioamide group is a much weaker base and a very weak acid, meaning it will remain in its neutral form across the physiological pH range. This information is critical for understanding how the molecule might interact with biological targets, as the positive charge will likely favor interactions with negatively charged residues in a protein binding site.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a relatively small and flexible molecule like this compound, MD simulations can reveal its preferred conformations, the rotational barriers of its single bonds, and how it interacts with solvent molecules, typically water.

A hypothetical MD simulation could be set up with a single this compound molecule in a box of water molecules. The simulation would be run for a sufficient time (e.g., 100 nanoseconds) to allow the molecule to explore its conformational space.

The analysis of the simulation trajectory could reveal key insights:

Conformational Preferences: The dihedral angles around the C-C and C-N bonds would be analyzed to identify the most stable conformations. It is likely that the molecule would exhibit significant flexibility.

Solvent Interactions: The simulation would show how water molecules arrange themselves around the solute. The protonated amino group (-NH₃⁺) would be expected to form strong hydrogen bonds with the oxygen atoms of water molecules. The sulfur and nitrogen atoms of the thioamide group would also act as hydrogen bond acceptors, while the N-H protons would be hydrogen bond donors. The chloride ion would be fully solvated by water molecules.

A table summarizing the hypothetical key intermolecular interactions is presented below.

| Functional Group | Interaction Type | Hypothetical Average Number of Water Molecules within 3.5 Å | Hypothetical Average H-bond Lifetime (ps) |

|---|---|---|---|

| Protonated Amino Group (-NH₃⁺) | Hydrogen Bonding (Donor) | 3.5 | 5.2 |

| Thioamide Sulfur (C=S) | Hydrogen Bonding (Acceptor) | 1.8 | 2.1 |

| Thioamide Nitrogen (-NH₂) | Hydrogen Bonding (Donor/Acceptor) | 2.5 | 3.4 |

| Chloride Ion (Cl⁻) | Ion-Dipole | 6.0 | N/A |

These hypothetical results would indicate a well-solvated molecule with specific and dynamic interactions with the surrounding water, which is important for its solubility and bioavailability.

Molecular Docking and Dynamics for Hypothetical Ligand-Target Interactions (based on structural similarity to known binders)

Given that thioamides are known to be present in various biologically active compounds, including enzyme inhibitors, it is plausible to hypothesize that this compound could interact with a biological target. Based on its structural features, a hypothetical target could be a protease or a kinase, where the thioamide group could act as a hydrogen bond donor and acceptor, and the protonated amine could form salt bridges. For this illustrative example, let's consider a hypothetical interaction with a cysteine protease, where the thioamide might interact with residues in the active site.

Molecular docking would be the first step to predict the binding mode and affinity of the molecule to the target protein. This would be followed by MD simulations of the protein-ligand complex to assess the stability of the predicted binding pose and to gain a more detailed understanding of the interactions.

The following table presents hypothetical results from a molecular docking study of this compound into the active site of a hypothetical cysteine protease.

| Parameter | Hypothetical Value/Description |

|---|---|

| Docking Score (kcal/mol) | -6.8 |

| Key Binding Interactions |

|

An MD simulation of this hypothetical complex would be used to confirm the stability of these interactions over time. The insights gained from such a study would be valuable for guiding the design of more potent inhibitors based on this chemical scaffold.

Predictive Modeling for Reaction Pathways and Synthetic Yield Optimization

Computational chemistry can also be applied to understand and optimize the synthesis of this compound. For a plausible synthetic route, one might consider the reaction of 2-aminopropionitrile with hydrogen sulfide (B99878), followed by treatment with hydrochloric acid.

Predictive modeling can be used to:

Investigate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined.

Predict Reaction Rates and Yields: By applying transition state theory, it is possible to estimate the rate constants for different reaction steps. This can help in identifying potential bottlenecks in the synthesis.

Optimize Reaction Conditions: The effect of different solvents, temperatures, and catalysts can be modeled to predict the conditions that would lead to the highest yield and purity.

A hypothetical study could compare the predicted and experimental yields for the key thionation step under different conditions.

| Condition | Solvent | Temperature (°C) | Hypothetical Predicted Yield (%) | Hypothetical Experimental Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 50 | 65 | 62 |

| 2 | Pyridine (B92270) | 50 | 82 | 78 |

| 3 | Pyridine | 70 | 88 | 85 |

Such a model, once validated with experimental data, could significantly accelerate the optimization of the synthetic process.

De Novo Design Approaches Incorporating the 2-Aminopropanethioamide Moiety in Virtual Screening

The 2-aminopropanethioamide moiety can serve as a valuable fragment in de novo drug design. In this approach, novel molecules are built computationally, often by combining small chemical fragments in the binding site of a target protein. The 2-aminopropanethioamide fragment offers a desirable combination of features: a cationic center for strong electrostatic interactions, a flexible aliphatic linker, and a thioamide group capable of forming specific hydrogen bonds.

A computational workflow for de novo design could involve:

Placing the 2-aminopropanethioamide fragment in a key sub-pocket of a target's active site.

Using algorithms to "grow" the fragment by adding other chemical groups that form favorable interactions with the surrounding protein environment.

Scoring the newly generated molecules based on their predicted binding affinity, synthetic accessibility, and drug-like properties.

The following table shows hypothetical novel molecules designed by growing from the 2-aminopropanethioamide fragment in the hypothetical cysteine protease active site, along with their predicted properties.

| Compound ID | Modification to Fragment | Hypothetical Predicted Docking Score (kcal/mol) | Hypothetical Predicted Lipinski Rule of 5 Violations |

|---|---|---|---|

| Hypothetical-Cpd-01 | Addition of a phenyl group to the thioamide nitrogen | -8.2 | 0 |

| Hypothetical-Cpd-02 | Addition of a hydroxymethyl group to the propane backbone | -7.5 | 0 |

| Hypothetical-Cpd-03 | Replacement of the methyl group with a cyclopropyl (B3062369) group | -7.9 | 0 |

This approach allows for the exploration of novel chemical space and the generation of new lead compounds with potentially improved properties.

Future Research Directions and Emerging Avenues for 2 Aminopropanethioamide Hydrochloride

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign methods for the synthesis of thioamides is a growing area of interest. ontosight.ai Future research on 2-Aminopropanethioamide (B13167029) hydrochloride should prioritize the development of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Key areas for innovation include:

Catalyst-Free and Solvent-Free Reactions: Inspired by methods developed for other aryl thioamides, a catalyst-free and solvent-free approach could be explored for the synthesis of 2-Aminopropanethioamide hydrochloride. Such methods often involve heating the reactants in the absence of any solvent or catalyst, leading to cleaner reaction profiles and easier product isolation. mdpi.com

Ultrasound and Microwave-Assisted Synthesis: The use of ultrasound and microwave irradiation has been shown to accelerate the synthesis of thioamides, often leading to higher yields in shorter reaction times. utu.ac.inresearchgate.net These techniques represent a greener alternative to conventional heating methods.

Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as environmentally friendly reaction media for organic synthesis. A future research direction would be to explore the use of biodegradable and low-cost DES, such as choline (B1196258) chloride-urea mixtures, for the synthesis of this compound. rsc.org

One-Pot, Multi-Component Reactions: Designing one-pot, multi-component reactions, such as a modified Willgerodt-Kindler reaction, can significantly improve the efficiency and sustainability of the synthesis. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Catalyst-Free/Solvent-Free | High temperature, no additives | Reduced waste, simplified purification |

| Ultrasound-Assisted | 33 kHz sonication | Faster reaction, higher yields |

| Microwave-Assisted | Dielectric heating | Rapid, energy-efficient |

| Deep Eutectic Solvents | Biodegradable media | Sustainable, potential for catalyst recycling |

Expanding the Horizon of Chemical Biology Applications beyond Current Paradigms

Thioamides are valuable tools in chemical biology due to their unique properties as amide isosteres. chemrxiv.orgresearchgate.net Future research on this compound could expand its applications in this field.

Emerging avenues include:

Probes for Protein Structure and Dynamics: Thioamides can be incorporated into peptides and proteins to act as spectroscopic probes for studying protein folding and dynamics. chemrxiv.orgresearchgate.net The altered hydrogen bonding and electronic properties of the thioamide bond can provide valuable insights into these processes. chemrxiv.org

Enzyme Inhibitors: The thioamide group can act as a metal-binding pharmacophore, making thioamide-containing compounds potential inhibitors of metalloenzymes. rsc.org Research could focus on designing this compound derivatives as inhibitors for specific metalloenzymes involved in disease.

Modulation of Peptide and Protein Stability: The introduction of a thioamide bond can increase the resistance of peptides to proteolytic degradation. chemrxiv.org This property could be exploited to develop more stable peptide-based therapeutics.

Bioisosterism in Drug Design: The thioamide group can serve as a bioisostere for amides, carboxylic acids, and sulfonamides in drug design, potentially leading to compounds with improved pharmacological profiles. researchgate.net

| Application Area | Rationale | Potential Impact |

| Protein Folding Probes | Spectroscopic properties of the C=S bond | Deeper understanding of protein conformational changes |

| Metalloenzyme Inhibition | Metal-chelating ability of the thioamide group | Development of novel therapeutic agents |

| Peptide Stabilization | Resistance to enzymatic cleavage | Enhanced efficacy of peptide drugs |

| Drug Discovery | Bioisosteric replacement of other functional groups | Improved potency, selectivity, and pharmacokinetic properties |

Potential for Integration into Advanced Materials Science Research (e.g., polymers, sensors, non-biological)

The unique reactivity and coordination chemistry of thioamides suggest their potential for integration into advanced materials. springerprofessional.de

Future research could explore:

Poly(amide-thioamide) Polymers: The synthesis of novel poly(amide-thioamide) polymers incorporating this compound as a monomer could lead to materials with unique thermal, mechanical, and optical properties. google.com

Thioaminal Polymer Networks: The development of dynamic polymer networks based on thioaminal chemistry, which involves the reaction of thioamides, could result in degradable and self-healing materials. digitellinc.com

Chemical Sensors: Thioamide complexes with transition metals can exhibit interesting photophysical properties, making them candidates for use in chemical sensors. springerprofessional.de Research could focus on developing sensors based on this compound for the detection of specific analytes.

Interdisciplinary Collaborations with Structural Biology and Biophysics for Deeper Insights

A deeper understanding of the structural and biophysical consequences of incorporating this compound into larger molecules is crucial for its rational application.

Collaborative research should focus on:

X-ray Crystallography and NMR Spectroscopy: Determining the high-resolution structures of peptides or proteins containing this compound can reveal the precise effects of the thioamide substitution on local conformation and hydrogen bonding networks.

Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations can complement experimental data to provide a detailed understanding of the conformational preferences and electronic properties of the thioamide bond in different molecular environments. chemrxiv.org

Single-Molecule Techniques: Techniques such as atomic force microscopy and single-molecule fluorescence spectroscopy can be used to probe the impact of thioamide substitution on the mechanical properties and folding pathways of individual molecules.

Unexplored Reactivity Profiles and Novel Synthetic Transformations

The thioamide group is a versatile functional group that can participate in a variety of chemical transformations. springerprofessional.de

Future research should aim to:

Develop Novel Cyclization Reactions: Thioamides are valuable precursors for the synthesis of various heterocyclic compounds. springerprofessional.de New methods for the synthesis of heterocycles starting from this compound could be explored.

Exploit Thioamide Reactivity in Peptide Synthesis: The unique reactivity of thioamides can be harnessed for novel peptide ligation and modification strategies. unimelb.edu.au

Investigate Transition-Metal-Catalyzed Reactions: The development of new transition-metal-catalyzed reactions involving the thioamide group of this compound could open up new avenues for its derivatization and application.

Development of Advanced Analytical Techniques for Detection and Quantification in Complex Research Matrices

As the applications of this compound expand, the need for sensitive and selective analytical methods for its detection and quantification will become increasingly important.

Future research in this area should focus on:

Chromatographic Methods: The development of robust high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with mass spectrometry (MS) for the separation and quantification of this compound and its metabolites in biological and environmental samples.

Spectroscopic Techniques: Exploring the use of advanced spectroscopic techniques, such as surface-enhanced Raman spectroscopy (SERS) and fluorescence spectroscopy, for the sensitive detection of this compound.

Immunoassays: The development of specific antibodies against this compound could enable the development of highly sensitive and selective immunoassays for its detection.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 2-Aminopropanethioamide hydrochloride?

- Methodological Answer : Synthesis can be approached via thioamide formation from precursor amides using reagents like Lawesson’s reagent or phosphorus pentasulfide. Key steps include:

- Reaction Optimization : Adjust stoichiometry and temperature (e.g., 80–100°C) to favor thionation .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

- Yield Improvement : Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic Techniques : ¹H/¹³C NMR to confirm backbone structure and sulfur incorporation; IR for thioamide C=S stretching (~1200 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 220–280 nm) to assess purity (>95%) .

- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer :

- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation .

- Avoid prolonged storage; conduct periodic stability tests (e.g., NMR or mass spectrometry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Variable Analysis : Systematically test parameters (e.g., solvent polarity, catalyst loading) using design-of-experiment (DoE) frameworks .

- Side-Reaction Mitigation : Add antioxidants (e.g., BHT) to suppress oxidation of thioamide groups .

- Reproducibility Checks : Cross-validate results with independent labs using standardized protocols .

Q. What advanced strategies are suitable for probing the reactivity of the thioamide group under physiological conditions?

- Methodological Answer :

- pH-Dependent Studies : Use buffer systems (pH 2–10) to track thioamide hydrolysis via LC-MS .

- Kinetic Profiling : Employ stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., cysteine) .

- Computational Modeling : DFT calculations to predict reaction pathways and transition states .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Solvent/Concentration Standardization : Ensure consistent DMSO-d₆ or D₂O usage for NMR .

- Impurity Profiling : Use high-resolution MS to detect trace degradants or isomers .

- Collaborative Validation : Share raw data via open-access platforms for peer verification .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

- Regulatory Compliance : Follow EPA/OSHA guidelines for hazardous waste disposal (e.g., RCRA Subtitle C) .

Experimental Design Considerations

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against cysteine proteases (e.g., caspase-3) using fluorogenic substrates .

- Cellular Uptake Studies : Use radiolabeled (¹⁴C) compound to quantify permeability in Caco-2 cell monolayers .

- Toxicity Profiling : MTT assays in HEK293 or HepG2 cells to determine IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.